molecular formula C16H18N4 B14195823 6-(4-Ethylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 922736-48-9

6-(4-Ethylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B14195823
CAS No.: 922736-48-9
M. Wt: 266.34 g/mol
InChI Key: YHSCGSOPSCFJCW-UHFFFAOYSA-N
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Description

6-(4-Ethylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Ethylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-ethylphenylhydrazine with 2,5-dimethyl-3,4-dihydropyrimidine-4,6-dione under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the desired pyrazolo[1,5-a]pyrimidine ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(4-Ethylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(4-Ethylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-Ethylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. In the context of kinase inhibition, the compound binds to the ATP-binding site of the kinase, thereby preventing the phosphorylation of target proteins. This inhibition can lead to the disruption of cell cycle progression and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Ethylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its binding affinity and selectivity towards specific molecular targets, making it a valuable compound for targeted drug design .

Properties

CAS No.

922736-48-9

Molecular Formula

C16H18N4

Molecular Weight

266.34 g/mol

IUPAC Name

6-(4-ethylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C16H18N4/c1-4-12-5-7-13(8-6-12)15-11(3)18-14-9-10(2)19-20(14)16(15)17/h5-9H,4,17H2,1-3H3

InChI Key

YHSCGSOPSCFJCW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=C(N3C(=CC(=N3)C)N=C2C)N

Origin of Product

United States

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